![molecular formula C10H16O B13950892 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- CAS No. 54345-56-1](/img/structure/B13950892.png)
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- is a chemical compound with the molecular formula C10H16O. It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring.
Méthodes De Préparation
The synthesis of 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with methylene iodide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF). The product is then purified through distillation or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins .
Mécanisme D'action
The mechanism by which 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved in these interactions can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- can be compared with other similar compounds, such as:
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: This compound has a similar spirocyclic structure but differs in the substitution pattern, which can affect its reactivity and applications.
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene:
The uniqueness of 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- lies in its specific substitution pattern and the resulting chemical behavior, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
54345-56-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,4-dimethyl-8-methylidene-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-9(2,3)10(8)7-11-10/h1,4-7H2,2-3H3 |
Clé InChI |
SFWDLGPNHKQRCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=C)C12CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


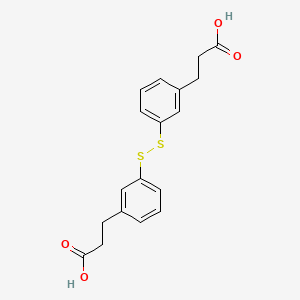
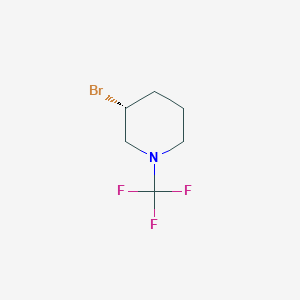
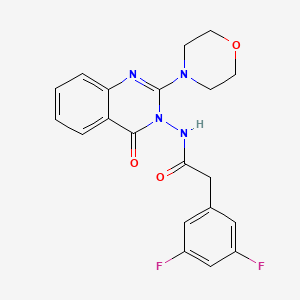
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)

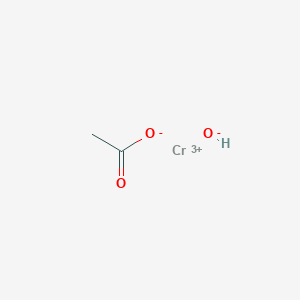
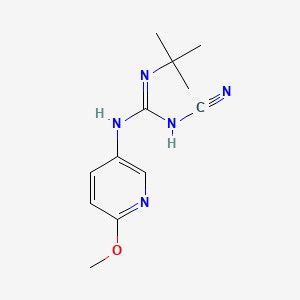
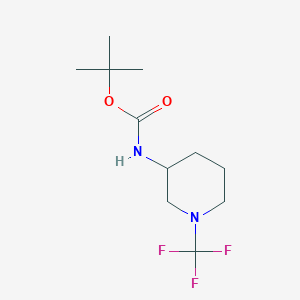
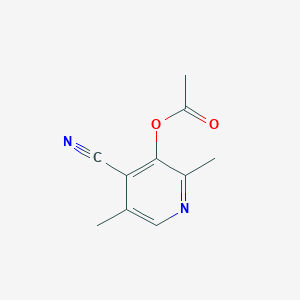
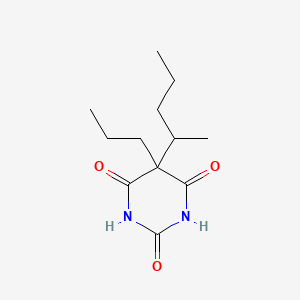
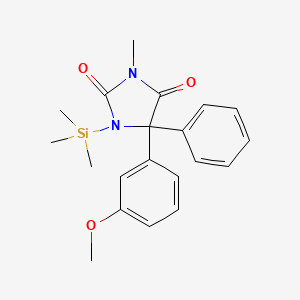
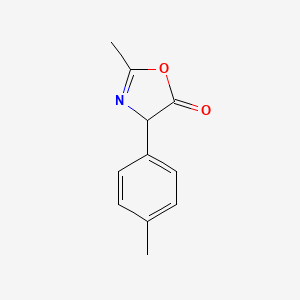
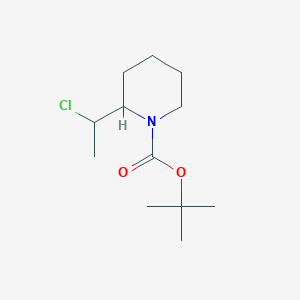
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
